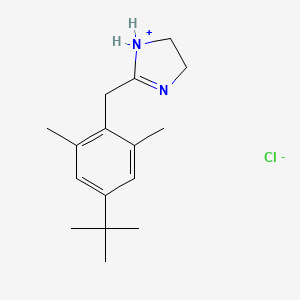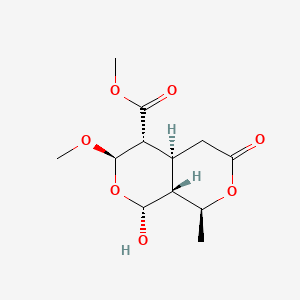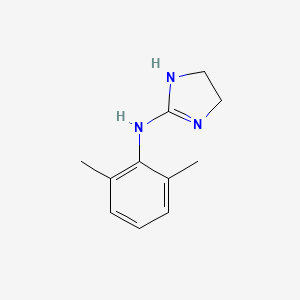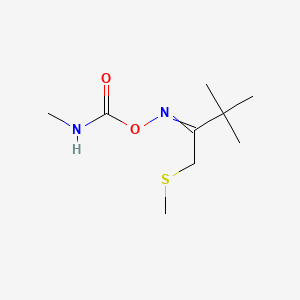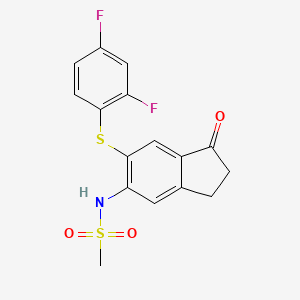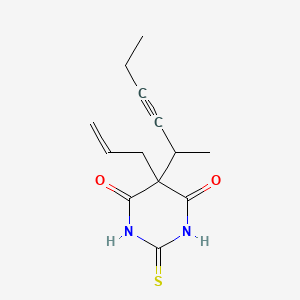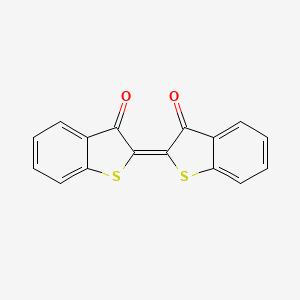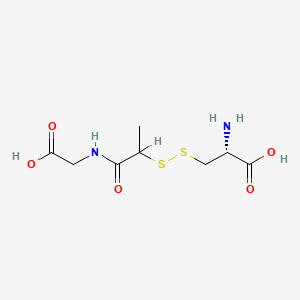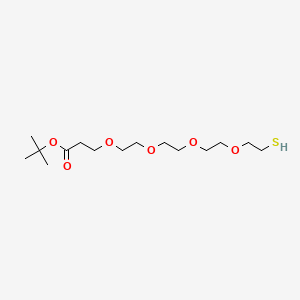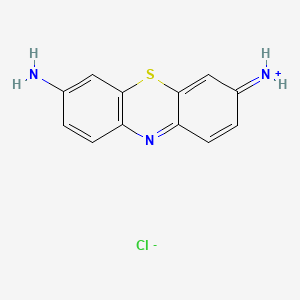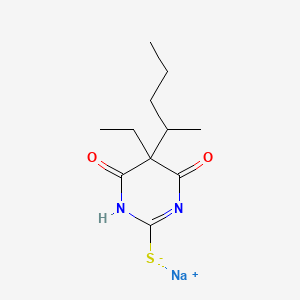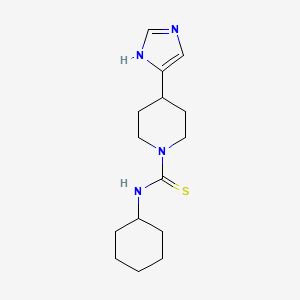
Tiotropium bromide
描述
Spiriva, known chemically as tiotropium bromide, is a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . It works by relaxing the muscles in the airways, thereby increasing airflow to the lungs . Spiriva is available in two forms: Spiriva HandiHaler and Spiriva Respimat .
作用机制
溴化替奥托溴通过竞争性和可逆地结合支气管平滑肌中的 M3 毒蕈碱受体而发挥作用 . 这拮抗了乙酰胆碱的胆碱能作用,导致支气管平滑肌松弛和支气管扩张 . 该化合物的作用时间长,这是因为它与 M3 受体解离缓慢,从而提供持久的支气管扩张 .
类似化合物:
溴化异丙托溴: 另一种用于类似适应症的抗胆碱能支气管扩张剂,但作用持续时间较短。
溴化阿克利丁: 一种长效毒蕈碱拮抗剂,其作用机理类似,但药代动力学特性不同。
格隆溴铵: 与其他支气管扩张剂联合用于治疗 COPD.
独特性: 溴化替奥托溴的独特性在于其作用时间长,允许一天一次给药。 与作用时间较短的支气管扩张剂相比,这提高了患者依从性 . 此外,其对 M3 受体的选择性高,可最大限度地减少与非选择性抗胆碱能药物相关的副作用 .
生化分析
Biochemical Properties
Tiotropium bromide acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . It is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar drugs .
Cellular Effects
This compound, when inhaled, has a significant impact on various types of cells and cellular processes. It influences cell function by producing smooth muscle relaxation and bronchodilation, which helps in managing conditions like COPD and asthma .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the muscarinic receptors in the bronchial smooth musculature. This active substance reversibly and competitively occupies the receptor subtype M3, thus blocking the bronchoconstrictive effects of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant improvements in lung function over time. For instance, it has been observed to improve forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) in patients with COPD .
Metabolic Pathways
This compound is metabolized in the liver, with about 25% of the metabolism involving cytochrome P450 enzymes CYP2D6 and CYP3A4 . The metabolism of Tiotropium can be increased when combined with certain other drugs .
Transport and Distribution
This compound is administered by inhalation through the mouth . After inhalation, it is distributed within the body, with a bioavailability of 19.5% . The elimination half-life of this compound is 5–6 days, and it is excreted through the kidneys .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cells of the bronchial smooth musculature where it binds to the M3 muscarinic receptors .
准备方法
合成路线和反应条件: 溴化替奥托溴通过多步化学过程合成。合成始于中间体化合物的制备,该步骤涉及用噻吩-2-羰基氯处理托品碱。 然后将该中间体与溴甲烷反应,生成溴化替奥托溴 .
工业生产方法: 在工业环境中,溴化替奥托溴的生产涉及大型化学反应器,在其中严格控制反应条件(例如温度、压力和 pH 值),以确保高产率和纯度。 最终产物随后通过结晶和过滤过程提纯 .
反应类型:
氧化: 溴化替奥托溴可以发生氧化反应,尽管这些反应通常与它的药理活性无关。
还原: 还原反应通常与溴化替奥托溴无关。
取代: 该化合物可以发生取代反应,特别是亲核取代反应,因为存在溴原子。
常用试剂和条件:
氧化: 强氧化剂,例如高锰酸钾。
取代: 在碱性条件下,氢氧根离子等亲核试剂可以取代溴离子。
主要产物:
氧化: 替奥托溴的氧化衍生物。
科学研究应用
化学: 研究人员研究溴化替奥托溴在各种条件下的化学稳定性和反应性。 他们研究其与其他化合物的相互作用及其在不同溶剂中的行为 .
生物学: 在生物学研究中,溴化替奥托溴用于研究其对细胞通路的影响及其与毒蕈碱受体的相互作用。 它作为一种模型化合物,用于了解抗胆碱能药物的药效学 .
医学: 溴化替奥托溴广泛应用于临床试验,以评估其治疗 COPD 和哮喘等呼吸系统疾病的疗效和安全性。 它还被研究用于治疗其他呼吸系统疾病的潜在益处 .
工业: 在制药行业,溴化替奥托溴是开发吸入疗法的关键成分。 优化其配方和给药机制,以提高患者依从性和治疗效果 .
相似化合物的比较
Ipratropium bromide: Another anticholinergic bronchodilator used for similar indications but with a shorter duration of action.
Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrrolate: Used in combination with other bronchodilators for the treatment of COPD.
Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .
属性
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
| Record name | Tiotropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-93-5 | |
| Record name | Tiotropium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]
A: Unfortunately, the provided research papers do not specify the molecular formula or weight of this compound. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of this compound and their characterization. One paper describes the crystalline form of this compound and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline this compound monohydrate, its preparation process, and its potential for use in medicinal products. []
ANone: The provided research focuses mainly on the therapeutic applications of this compound and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.
A: The available research does not indicate any catalytic properties associated with this compound. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []
ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study this compound. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.
A: The provided research mainly focuses on this compound's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that this compound is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.
A: this compound, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []
A: Numerous studies have investigated the efficacy of this compound in vitro and in vivo. In vitro studies have shown that this compound effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, this compound has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []
ANone: As the focus is on the scientific aspects of this compound, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.
A: this compound is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []
ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to this compound efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.
ANone: Several analytical techniques have been employed in the research to analyze this compound. These include:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in this compound crude drug and the content of the main component in this compound dry powder inhalation. [, ]
- Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]
ANone: The provided research focuses on the clinical and pharmacological aspects of this compound, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.
ANone: this compound represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:
- Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]
ANone: this compound research benefits from collaborations among various scientific disciplines, including:
- Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]
- Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]
- Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of this compound and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


